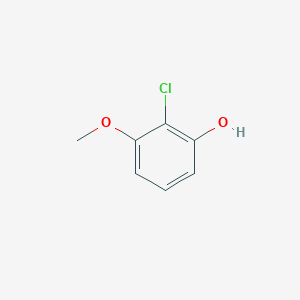

2-Chloro-3-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574849 | |

| Record name | 2-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72232-49-6 | |

| Record name | 2-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3 Methoxyphenol

Established Synthetic Routes to 2-Chloro-3-methoxyphenol

Established methods for synthesizing this compound primarily rely on the principles of electrophilic aromatic substitution, with significant focus on directing the incoming electrophile to the desired position on the aromatic ring.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a foundational strategy for the functionalization of aromatic rings. In the context of synthesizing this compound, the direct chlorination of a precursor like 3-methoxyphenol (B1666288) is the most straightforward EAS approach. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both strongly activating and ortho-, para-directing. learncbse.in Due to the +R effect of the -OH group, the electron density on the benzene (B151609) ring increases, particularly at the ortho and para positions, which facilitates the attack by an electrophile. learncbse.in

When 3-methoxyphenol is the substrate, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Similarly, the positions ortho and para to the methoxy group are C2, C4, and C6. This confluence of directing effects strongly activates these three positions for electrophilic attack. The reaction of phenolic compounds with chlorine, often in the form of hypochlorous acid (HOCl), typically yields 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as the initial main products. nih.gov Subsequent reactions can lead to di- and tri-chlorinated phenols. nih.gov Therefore, standard electrophilic chlorination of 3-methoxyphenol generally results in a mixture of regioisomers, making the isolation of pure this compound challenging.

Nucleophilic Substitution Approaches for Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the synthesis of substituted phenols. Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is the mechanistic inverse of electrophilic aromatic substitution. masterorganicchemistry.com

However, the SNAr mechanism is generally not feasible for synthesizing this compound from readily available precursors. Simple aryl halides are typically inert to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions. libretexts.org A precursor like 1,2-dichloro-3-methoxybenzene would not have sufficient activation to allow for selective nucleophilic substitution of one chlorine atom by a hydroxide or methoxide ion under standard laboratory conditions. Such reactions on unactivated aryl halides require forcing conditions, such as high temperatures or the use of very strong bases, which can lead to rearrangements and a mixture of products via mechanisms like the elimination-addition (benzyne) pathway. libretexts.orgyoutube.com

Derivatization from Precursors such as 3-Methoxyphenol

The most logical and widely considered precursor for the synthesis of this compound is 3-methoxyphenol. The primary challenge in this derivatization is achieving regiocontrol over the chlorination reaction. As discussed, the inherent electronic properties of the substrate lead to a lack of selectivity with common chlorinating agents. The reaction of phenols with chlorine typically proceeds via an electrophilic attack on the aromatic carbon, producing a mixture of chlorinated products. nih.gov The formation of undesired isomers such as 4-chloro-3-methoxyphenol and 6-chloro-3-methoxyphenol, as well as dichlorinated products, complicates the synthesis and necessitates difficult purification steps.

Stereoselective Synthesis and Regioisomeric Control in this compound Formation

The molecule this compound is achiral, and therefore, stereoselective synthesis is not a relevant consideration. The critical challenge lies in regioisomeric control . The goal is to selectively introduce a chlorine atom at the C2 position of 3-methoxyphenol, avoiding substitution at the electronically activated C4 and C6 positions.

Traditional methods offer poor control, often leading to isomeric mixtures. However, the field of organic synthesis has advanced to address this problem. The key to achieving high regioselectivity is to modulate the reaction environment to favor attack at one specific site over others. This is often accomplished by using specific catalysts that can either sterically block certain positions or selectively activate the desired position. These advanced techniques are discussed in the following section.

Novel and Emerging Synthetic Techniques for this compound and its Analogs

Recent advancements have focused on catalyst-controlled reactions to overcome the inherent regioselectivity challenges in the electrophilic chlorination of phenols.

Catalytic Approaches in this compound Synthesis

Modern organocatalysis has provided powerful tools for directing the regioselectivity of electrophilic aromatic substitution on phenols. By using specific catalysts, it is possible to overcome or enhance a substrate's innate selectivity. researchgate.net For the synthesis of ortho-chlorinated phenols, which is required for this compound, certain catalysts have been shown to be highly effective.

Research has demonstrated that Nagasawa's bis-thiourea catalyst can effectively overcome the intrinsic para-selectivity of electrophilic phenol (B47542) chlorination, yielding predominantly ortho-chlorinated products. researchgate.net Another study highlights a highly efficient ortho-selective electrophilic chlorination of phenols using a Lewis basic selenoether catalyst, which achieved comparable selectivity to the bis-thiourea catalyst with loadings as low as 1 mol%. nsf.gov These catalysts are believed to operate by forming a complex with both the phenol and the chlorinating agent (such as N-chlorosuccinimide, NCS), orienting them in a way that favors electrophilic attack at the ortho position.

Conversely, other catalysts can be used to enhance the natural para-preference. For instance, a phosphine sulfide derived from BINAP has been found to augment the formation of para-chlorinated phenols. researchgate.net The ability to tune the regiochemical outcome based on catalyst selection represents a significant advancement in the synthesis of specific isomers like this compound.

The table below summarizes the effect of different organocatalysts on the regioselectivity of phenol chlorination, which is a key strategy for the controlled synthesis of this compound.

| Catalyst Type | Directing Effect | Typical o:p Ratio | Reference |

| Nagasawa's bis-thiourea | Ortho-selective | ≤16:1 | researchgate.net |

| Lewis basic selenoether | Ortho-selective | >20:1 | nsf.gov |

| (S)-diphenylprolinol | Ortho-selective | ≤99:1 | nih.gov |

| (S)-BINAP-derived phosphine sulfide | Para-selective | ≤1:20 | researchgate.net |

| Acetonitrile (B52724) | Para-selective | ≤4:96 | nih.gov |

These catalytic methods provide a clear and efficient pathway to overcome the regioselectivity issues inherent in the derivatization of 3-methoxyphenol, enabling the targeted synthesis of this compound.

Green Chemistry Principles in this compound Production

The production of this compound, like many chemical syntheses, is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes. In the context of synthesizing substituted phenols, several of these principles are particularly relevant.

A key principle is the use of less hazardous chemical syntheses. Traditional chlorination methods often employ elemental chlorine, a toxic gas. A greener approach involves the use of alternative chlorinating agents that are safer to handle and generate less hazardous byproducts. For instance, the use of sulfuryl chloride (SO2Cl2) can be a more manageable reagent. Furthermore, electrochemical methods for the chlorination of phenols are being explored, which can reduce the need for harsh chemical reagents by using electricity to drive the reaction. rsc.org Another approach is the use of hydrogen peroxide as an oxidant in the presence of a chloride source, which is catalyzed by certain metal salts; this method generates water as the primary byproduct. cgu.edu.tw

Solvent selection is another critical aspect. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. The ideal green synthesis would be solvent-free or use benign solvents like water. Research into performing chlorinations in aqueous media or under solvent-free conditions is an active area of investigation. cgu.edu.tw

Finally, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a guiding tenet. Reaction pathways that minimize the formation of byproducts and waste are inherently greener. For example, direct C-H activation and functionalization of the phenol ring are being investigated as ways to introduce the chloro group with high atom economy, avoiding the use of protecting groups and reducing the number of synthetic steps.

While specific green chemistry protocols for the industrial production of this compound are not extensively documented in publicly available literature, the application of these principles to the synthesis of related substituted phenols provides a clear roadmap for future process development.

Multi-component Reactions Yielding this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While the direct synthesis of this compound via an MCR is not a commonly reported pathway, the principles of MCRs can be applied to generate its derivatives or more complex molecules containing this structural motif.

One of the most well-known MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. It is conceivable that a phenol-containing starting material could be incorporated into an Ugi or a related MCR to produce complex molecules. For instance, a phenol could potentially be used as the acidic component in a modified Ugi reaction, leading to the formation of a peptidomimetic structure with a phenolic side chain. mdpi.com

Another avenue for the application of MCRs is in the synthesis of heterocyclic compounds that might incorporate a 2-chloro-3-methoxyphenyl substituent. For example, a substituted benzaldehyde derived from this compound could be a component in a Biginelli or Hantzsch dihydropyridine synthesis, leading to the formation of pyrimidine or dihydropyridine derivatives, respectively. researchgate.net

The development of novel MCRs is an ongoing area of research, and it is plausible that new reactions could be designed to directly access substituted phenols. For instance, a one-pot reaction involving a suitable phenol precursor, a chlorinating agent, and a methylating agent under conditions that promote sequential or concerted reactions could be envisioned. The challenge in such a design lies in achieving the desired regioselectivity and avoiding the formation of multiple isomers.

While direct MCR routes to this compound are not established, the versatility of MCRs offers a promising strategy for the efficient synthesis of its derivatives, which could be valuable in various fields, including medicinal chemistry and materials science.

Reaction Mechanisms and Kinetics of this compound Formation

The formation of this compound typically involves the electrophilic aromatic substitution of 3-methoxyphenol. The mechanism and kinetics of this reaction are governed by the electronic properties of the starting material and the nature of the chlorinating agent.

Mechanistic Investigations of Electrophilic Aromatic Substitution on Methoxy-substituted Phenols

The hydroxyl (-OH) and methoxy (-OCH3) groups are both strong activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS). byjus.com This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.com

In the case of 3-methoxyphenol, the two activating groups are in a meta relationship to each other. To predict the position of chlorination, we need to consider the directing effects of both groups.

Directing effect of the -OH group: The hydroxyl group directs electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

Directing effect of the -OCH3 group: The methoxy group directs electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

When considering the combined effect, we can analyze the stability of the possible carbocation intermediates formed upon attack of the electrophile (Cl+ or a polarized chlorine species) at each available position on the ring:

Attack at C2: The positive charge in the arenium ion can be delocalized onto the oxygen atoms of both the hydroxyl and the methoxy groups through resonance. This provides significant stabilization.

Attack at C4: The positive charge can be delocalized onto the oxygen of the methoxy group and is ortho to the hydroxyl group.

Attack at C6: The positive charge can be delocalized onto the oxygen of the hydroxyl group and is para to the methoxy group.

Attack at C5: The positive charge is not as effectively stabilized by resonance with the oxygen atoms.

Based on this analysis, positions 2, 4, and 6 are all activated. However, the formation of this compound indicates that substitution occurs at the C2 position. This is likely due to the powerful activating and directing effect of the adjacent hydroxyl group, which can strongly stabilize the transition state leading to the C2-substituted product. Steric hindrance at the C2 position is relatively low compared to other potential sites.

Formation of the sigma complex: The aromatic ring of 3-methoxyphenol acts as a nucleophile and attacks the electrophilic chlorine species. This is the slow, rate-determining step as it disrupts the aromaticity of the ring.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the chlorine, restoring the aromaticity of the ring. This is a fast step.

Nucleophilic Substitution Pathways Involving Halogen and Methoxy Groups

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike nucleophilic substitution on aliphatic compounds (SN1 and SN2), SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

The aromatic ring of this compound is electron-rich due to the presence of the electron-donating hydroxyl and methoxy groups. Therefore, it is not activated towards nucleophilic attack. The chloro group is a potential leaving group, but without the presence of strong EWGs, the energy barrier for the formation of the Meisenheimer complex is very high. Consequently, direct nucleophilic substitution of the chlorine atom by a nucleophile is generally not a feasible reaction pathway under standard conditions.

Similarly, the methoxy group is a very poor leaving group and would not be displaced by a nucleophile in an SNAr reaction. Cleavage of the ether linkage would typically require harsh conditions, such as treatment with a strong acid like HBr or HI.

Kinetic Studies of Reaction Rates and Rate-Limiting Steps

The rate of electrophilic chlorination of phenols is highly dependent on the pH of the reaction medium and the nature of the chlorinating agent. gfredlee.com The reaction generally follows second-order kinetics, being first order in both the phenol and the chlorinating agent. researchgate.net

The rate-limiting step in the electrophilic aromatic substitution of phenols is the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com This is because this step involves the disruption of the stable aromatic system.

For the chlorination of 3-methoxyphenol, the presence of two activating groups (-OH and -OCH3) significantly increases the rate of reaction compared to unsubstituted benzene. The rate of chlorination of methoxylated aromatic compounds has been shown to be very rapid. acs.org

The specific rate constant for the chlorination of 3-methoxyphenol to form this compound would depend on the reaction conditions, including the solvent, temperature, and the specific chlorinating agent used. For example, using molecular chlorine in a non-polar solvent would have a different rate profile compared to using sodium hypochlorite in an aqueous solution.

Kinetic studies on the chlorination of various phenols have shown that the reaction rate is often pH-dependent. gfredlee.com This is because the phenoxide ion (formed under basic conditions) is a much more powerful activating group than the neutral phenol. However, the concentration of the electrophilic chlorine species can also be affected by pH. Therefore, the optimal pH for the reaction is often a compromise between these two factors.

Purification and Isolation Methodologies for this compound

Following the synthesis of this compound, a crucial step is its purification and isolation from the reaction mixture, which may contain unreacted starting materials, isomers, and other byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

A common initial step in the work-up of a reaction mixture containing a phenolic product is an acid-base extraction . Since phenols are weakly acidic, this compound can be deprotonated by a moderately strong base, such as sodium hydroxide, to form a water-soluble sodium salt. This allows for its separation from non-acidic organic impurities, which will remain in the organic phase. After separating the aqueous layer, the phenolic compound can be regenerated by acidification with a strong acid, such as hydrochloric acid, causing it to precipitate out of the aqueous solution if it is a solid, or to be extracted back into an organic solvent.

Distillation is a viable purification technique if the compound is a liquid and has a significantly different boiling point from the impurities. However, for the separation of isomers, which often have very close boiling points, simple distillation may not be effective. In such cases, fractional distillation under reduced pressure might be employed to prevent decomposition at high temperatures.

Crystallization is a powerful method for purifying solid compounds. unifr.ch The crude this compound can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Stripping crystallization, which combines melt crystallization and vaporization, has been shown to be effective for the purification of chlorophenol isomers. mdpi.comnih.govproquest.com

Chromatography is a versatile and widely used technique for the purification of organic compounds. For the separation of this compound, several chromatographic methods can be employed:

Column Chromatography: This is a standard technique where the crude product is passed through a column packed with a stationary phase, such as silica gel or alumina. An appropriate solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC provides much higher resolution and is often used for the purification of smaller quantities of material or for analytical purposes to check the purity of the isolated compound. Reversed-phase HPLC is particularly effective for the separation of phenolic isomers. tandfonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, preparative GC can be used for purification. Analytical GC is also a standard method to determine the purity of the final product. chula.ac.th

The choice of the most appropriate purification and isolation methodology will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound. A combination of these techniques is often employed to achieve a high degree of purity.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Methoxyphenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-3-methoxyphenol, ¹H NMR and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound has five distinct proton signals: one from the hydroxyl group (-OH), three from the aromatic ring, and one from the methoxy (B1213986) group (-OCH₃).

The expected chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and hydroxyl groups. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The three aromatic protons will appear as multiplets in the aromatic region (typically 6.5-7.5 ppm), with their specific splitting patterns determined by their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~6.8-7.0 | Doublet of doublets (dd) |

| H-5 | ~7.1-7.3 | Triplet (t) |

| H-6 | ~6.7-6.9 | Doublet of doublets (dd) |

| -OCH₃ | ~3.9 | Singlet (s) |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. This compound has seven unique carbon atoms, which will result in seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The carbon atom bonded to the hydroxyl group (C-1) and the one bonded to the methoxy group (C-3) are expected to be significantly downfield due to the deshielding effect of the oxygen atoms. The carbon atom bonded to the chlorine (C-2) will also be downfield. The methoxy carbon will appear as a distinct signal in the upfield region (around 55-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~145-150 |

| C-2 | ~115-120 |

| C-3 | ~155-160 |

| C-4 | ~105-110 |

| C-5 | ~125-130 |

| C-6 | ~110-115 |

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The methoxy group's C-H stretching will be observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the phenol (B47542) is typically found around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch will show a strong band around 1000-1100 cm⁻¹.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (Broad, Strong) |

| Aromatic C-H | C-H Stretch | 3000-3100 (Weak to Medium) |

| Methoxy -CH₃ | C-H Stretch | 2850-2960 (Medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 (Medium to Strong) |

| Phenolic C-O | C-O Stretch | 1200-1260 (Strong) |

| Ether C-O | C-O Stretch | 1000-1100 (Strong) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the benzene ring are expected to produce strong and sharp signals in the Raman spectrum. The C-Cl stretch may also be more readily observed in the Raman spectrum compared to FT-IR. The O-H stretch, which is very prominent in FT-IR, is typically a weak band in Raman spectroscopy. This complementary nature makes the combined use of both FT-IR and Raman spectroscopy a powerful approach for a thorough vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength and intensity of the absorbed light provide valuable information about the molecule's electronic structure, particularly the presence of conjugated π systems. libretexts.org

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax) and molar absorptivity (ε). The λmax corresponds to the energy required for the most probable electronic transition, while the molar absorptivity is a measure of how strongly the compound absorbs light at that wavelength. usp.br

For aromatic compounds like this compound, the electronic transitions observed in the UV-Vis region are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally more intense. youtube.com The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or chlorine atoms) to a π* antibonding orbital, are typically weaker. youtube.com The extent of conjugation in a molecule significantly influences the λmax; longer conjugated systems result in a shift of the absorption maximum to longer wavelengths (a bathochromic shift). utoronto.ca

Table 1: UV-Vis Spectroscopic Data for Phenolic Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| This compound | Data not available | Data not available | π → π* and n → π |

| Phenol | 270 | 1450 | π → π |

| Anisole | 269 | 1480 | π → π |

| Chlorobenzene | 265 | 230 | π → π |

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. koreascience.kr These solvent effects can cause shifts in the absorption maxima to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. koreascience.krmdpi.com

The nature of the electronic transition determines the direction of the shift. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. mdpi.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift. This is because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, lowering the energy of the ground state. mdpi.com The interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, play a crucial role in these spectral shifts. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their m/z values.

The fragmentation pattern is a unique fingerprint of a molecule and can be used to deduce its structure. libretexts.org Common fragmentation pathways for aromatic compounds include cleavage of bonds adjacent to functional groups and rearrangements. libretexts.orglibretexts.org For this compound, expected fragmentation would involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), a chlorine atom (-Cl), or a formyl group (-CHO) from the molecular ion. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its corresponding M+2 peak in a roughly 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

High-resolution mass spectrometry (HRMS) is a highly accurate technique that can determine the elemental composition of a molecule by measuring its exact mass with high precision. measurlabs.com This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov HRMS is invaluable for confirming the molecular formula of unknown compounds and for providing a higher degree of confidence in compound identification. measurlabs.comnih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, enables the separation of ions with very similar m/z values. nih.gov

Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the analysis of complex mixtures. uoguelph.ca The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte. uoguelph.caresearchgate.net

GC-MS is well-suited for volatile and thermally stable compounds like many phenolic derivatives. uoguelph.ca In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. chromforum.org For less volatile compounds, derivatization is often employed to increase their volatility. researchgate.net

LC-MS is preferred for non-volatile and thermally labile compounds. uoguelph.ca The sample is separated by liquid chromatography and then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity for targeted analysis and structural elucidation by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.

While a specific crystal structure for this compound was not found in the search results, related structures of substituted phenols have been determined. nih.govresearchgate.net These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net For this compound, one would expect the crystal structure to be influenced by hydrogen bonding involving the hydroxyl group and potentially weak interactions involving the chlorine and methoxy substituents.

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Information Obtained | Relevance to this compound |

| UV-Vis Spectroscopy | Electronic transitions, λmax, molar absorptivity | Provides insights into the electronic structure and conjugation of the aromatic ring. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirms the molecular weight and helps in structural elucidation through characteristic fragmentation. |

| High-Resolution MS (HRMS) | Exact mass, elemental composition | Determines the precise molecular formula, confirming the identity of the compound. |

| LC-MS/MS & GC-MS | Separation and identification in mixtures | Enables the detection and quantification of the compound in complex samples. |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, intermolecular interactions | Would provide the definitive solid-state structure and packing arrangement. |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Interactions)

Hydrogen Bonding: The most significant directional interaction in the crystal structure of this compound is expected to be hydrogen bonding, originating from the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability often leads to the formation of well-defined chains or networks of molecules within the crystal.

In phenolic structures, intermolecular O-H···O hydrogen bonds are a primary motif, leading to the formation of dimers, chains, or more complex three-dimensional networks that significantly stabilize the crystal packing. mdpi.com The presence of the methoxy (-OCH3) group and the chloro (-Cl) atom introduces additional potential hydrogen bond acceptors. It is plausible that O-H···O (methoxy) or weak O-H···Cl hydrogen bonds could also be present, influencing the specific geometry of the crystal lattice. In related methoxyphenols, both intramolecular and intermolecular hydrogen bonds are crucial in determining molecular conformation and packing. researchgate.netresearchgate.net For instance, in similar structures, the interplay between a hydroxyl group and an adjacent methoxy group can lead to stable intramolecular hydrogen bonds, which in turn affects how the molecules interact with their neighbors. stackexchange.com

π-π Interactions: As an aromatic molecule, this compound is also subject to π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent benzene rings and are fundamental to the packing of many aromatic compounds. The geometry of these interactions can vary, typically falling into two main categories:

Face-to-face stacking: Where the aromatic rings are parallel.

Edge-to-face (T-shaped) stacking: Where the edge of one ring points towards the face of another.

The stability and preferred conformation of these π-π interactions are influenced by the substituents on the aromatic ring. scirp.orgscirp.org Electron-withdrawing groups (like chlorine) and electron-donating groups (like hydroxyl and methoxy) alter the quadrupole moment of the benzene ring, which can favor specific packing arrangements, such as parallel-displaced or T-shaped configurations, over a simple face-to-face alignment to minimize electrostatic repulsion and maximize attraction. scilit.com Theoretical studies on phenol dimers show that these stacking interactions, though weaker than hydrogen bonds, are a significant cohesive force. scirp.org

The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions would result in a complex and stable three-dimensional crystalline architecture for this compound. The definitive arrangement, including bond lengths, angles, and unit cell parameters, would require experimental determination via single-crystal X-ray diffraction.

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Typical Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | O-H···O (hydroxyl) | Formation of primary structural motifs (chains, dimers) |

| Hydrogen Bonding | O-H···O (methoxy) | Secondary interactions influencing conformation |

| Weak Hydrogen Bonding | O-H···Cl | Minor contributor to lattice energy and packing |

| π-π Stacking | Aromatic Rings | Stabilization of the lattice through van der Waals forces |

Tautomeric Equilibria in Solid State

Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. For phenols, the relevant equilibrium is the keto-enol tautomerism, where the aromatic phenol form (the enol) is in equilibrium with its non-aromatic cyclohexadienone isomer (the keto form).

The Keto-Enol Equilibrium: The equilibrium between the two tautomers is represented as follows:

For the vast majority of simple phenolic compounds, the equilibrium overwhelmingly favors the enol (phenol) tautomer. masterorganicchemistry.comlibretexts.org The primary driving force for this preference is the significant thermodynamic stability afforded by the aromaticity of the benzene ring. The delocalization of 6 π-electrons in the aromatic system results in a substantial resonance stabilization energy (approximately 36 kcal/mol or 150 kJ/mol), which is lost in the non-aromatic keto tautomer. libretexts.org Consequently, in solution and the gas phase, the concentration of the keto form is typically negligible.

Solid-State Considerations: In the solid state, intermolecular interactions within the crystal lattice can influence the tautomeric equilibrium. It is theoretically possible for specific packing arrangements or strong hydrogen bonding networks to stabilize a particular tautomer, potentially shifting the equilibrium. This phenomenon, where different crystal polymorphs of the same compound contain different tautomers, is known as tautomeric polymorphism or desmotropy. chemrxiv.org

However, for a simple substituted phenol like this compound, the energetic penalty of losing aromaticity is very high. While some complex molecules with multiple functional groups can crystallize in a keto form, there is no evidence to suggest this occurs for this compound. rsc.orgrsc.org Studies on other complex aromatic systems have shown that the keto form can be stabilized, but this typically occurs in larger, fused-ring systems where the energetic landscape is different. nih.gov Therefore, it is scientifically presumed that this compound exists exclusively as the phenolic (enol) tautomer in the solid state. Any significant population of the keto tautomer would require a unique and exceptionally strong set of intermolecular interactions that could overcome the substantial energy of aromatic stabilization.

Table 2: Energetic Factors Governing Tautomerism in this compound

| Tautomer | Key Structural Feature | Thermodynamic Stability Factor | Expected Population in Solid State |

|---|---|---|---|

| Enol (Phenol) | Aromatic Ring | High (Aromatic Stabilization) | Overwhelmingly Dominant |

| Keto (Cyclohexadienone) | Non-aromatic Ring, C=O group | Low (Loss of Aromaticity) | Extremely Low / Negligible |

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. karazin.ua It is a quantum mechanical modeling method used to predict molecular properties by calculating the electron density of a molecule. DFT is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. redalyc.orgnanobioletters.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tau.ac.il For a molecule like 2-chloro-3-methoxyphenol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is crucial for flexible molecules that can exist in multiple spatial arrangements (conformers) due to the rotation around single bonds. In this compound, rotations around the C-O bonds of the hydroxyl and methoxy (B1213986) groups lead to different conformers. Theoretical studies on related methoxyphenols have shown that several conformers can exist, with their relative stabilities determined by factors like intramolecular hydrogen bonding and steric hindrance. hhu.de For instance, studies on 3-methoxyphenol (B1666288) have identified four possible conformers based on the orientation of the hydroxyl hydrogen and the methoxy group's methyl substituent. hhu.de A similar analysis for this compound would identify the preferred orientations of its functional groups and calculate the energy differences between the possible conformers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.comwikipedia.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. wikipedia.org

In a DFT study on the isomer 3-chloro-5-methoxyphenol (B1581831) (CMOP), the HOMO was found to be located over the OH group, chlorine atom, and methoxy group, while the LUMO was distributed over the entire C-C bond system of the benzene (B151609) ring. ijrte.org This suggests that an electronic transition would involve the transfer of electron density from the substituent groups to the aromatic ring. ijrte.org The calculated HOMO-LUMO energy gap for this isomer provides insight into its chemical reactivity. ijrte.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.19 |

| LUMO Energy (ELUMO) | -1.28 |

| HOMO-LUMO Energy Gap (ΔE) | 4.91 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. wolfram.com Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups and the chlorine atom, due to their high electronegativity and lone pairs of electrons. A study on the isomer 3-chloro-5-methoxyphenol confirmed that these regions are associated with electrophilic reactivity. ijrte.org The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. ijrte.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization (hyperconjugation) within a molecule. uni-muenchen.defaccts.deuba.ar It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. uni-muenchen.dewisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O8 | π(C1-C6) | 20.31 |

| LP(2) O10 | π(C5-C6) | 19.53 |

| LP(3) Cl9 | π*(C3-C4) | 9.82 |

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental measurements. researchgate.netresearchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. These predictions are valuable for assigning signals in experimental spectra and confirming molecular structures.

IR (Infrared) and Raman: DFT can compute the vibrational frequencies and intensities of a molecule. ijrte.org Comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman spectra helps in the assignment of vibrational modes to specific functional groups and molecular motions. ijrte.org For example, in the analysis of 3-chloro-5-methoxyphenol, DFT calculations were used to assign the observed IR and Raman bands to specific vibrations like O-H stretching, C-Cl stretching, and various ring modes. ijrte.org

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| O-H Stretch | 3560 | 3562 | 3560 |

| C-H Stretch | 3102 | 3104 | 3101 |

| C-C Stretch (Ring) | 1595 | 1598 | 1596 |

| O-H In-plane bend | 1340 | 1343 | 1341 |

| C-O Stretch (Methoxy) | 1045 | 1047 | 1045 |

| C-Cl Stretch | 830 | 832 | 831 |

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models use computationally derived parameters, known as quantum chemical descriptors, to predict the activity of novel or untested molecules.

Key descriptors derived from computational chemistry include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov

Topological Descriptors: Parameters that describe the size, shape, and branching of the molecular structure.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy, etc.

A QSAR model for a series of compounds related to this compound would involve calculating these descriptors for each molecule and then using statistical methods to find a correlation with a measured biological activity (e.g., antimicrobial, antioxidant, or anticancer activity). Such models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Electronic Descriptors (Ionization Potential, Chemical Hardness, Electronegativity)

The electronic structure of a molecule is fundamental to its reactivity and kinetic stability. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate molecular orbital energies, which in turn are used to derive key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) correlates with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. growingscience.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. growingscience.com

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated using the following relationships, based on Koopmans' theorem: irjweb.com

Ionization Potential (IP): Represents the energy required to remove an electron.

IP ≈ -EHOMO

Electron Affinity (EA): Represents the energy released when an electron is added.

EA ≈ -ELUMO

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

χ = (IP + EA) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. growingscience.com

η = (IP - EA) / 2 = (ELUMO - EHOMO) / 2

These descriptors provide a quantitative framework for understanding the electronic character and predicting the chemical behavior of substituted phenols like this compound.

Table 1: Calculated Electronic Descriptors for a Representative Chlorinated Methoxyphenol

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of the electron cloud; related to the HOMO-LUMO gap. |

Topological Indices and Their Correlation with Chemical Properties

Topological indices are numerical descriptors derived from the molecular graph of a compound. These indices quantify aspects of molecular structure, such as size, shape, branching, and connectivity, in a single number. biochempress.com They are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to develop mathematical models that correlate chemical structure with physicochemical properties (like boiling point) or biological activity (like toxicity). biochempress.comresearchgate.net

For classes of compounds like substituted phenols, QSAR models employing topological indices have been successfully developed. These models are valuable tools in environmental science and toxicology for predicting the properties of chemicals without the need for extensive experimental testing. sci-hub.se For instance, the toxicity of various substituted phenols to organisms like Tetrahymena pyriformis has been modeled using descriptors that include topological indices. nih.gov

Common topological indices used in these studies include:

Connectivity Indices (e.g., Randić index, χ): These are calculated from the vertex degree of atoms in the hydrogen-suppressed molecular graph and are among the most popular indices for describing molecular branching. nih.govresearchgate.net

Path/Walk Indices (e.g., PW5): These indices consider the shape of the molecule by enumerating paths and walks of different lengths within the molecular graph. researchgate.net

Extended Topochemical Atom (ETA) Indices: These composite indices have been shown to be effective in modeling the toxicity of substituted phenols. biochempress.com

While specific topological indices for this compound have not been reported in the reviewed literature, QSAR studies on analogous compounds like 4-chlorophenol (B41353) demonstrate the methodology. biochempress.com By calculating a range of indices for a set of related molecules and correlating them with an experimental property, a predictive model can be built. Such models can then be used to estimate the properties of this compound based on its calculated indices.

Table 2: Examples of Topological Indices Used in QSAR/QSPR Studies of Phenolic Compounds

| Topological Index Type | Example(s) | Structural Information Encoded |

|---|---|---|

| Connectivity-Based | Randić Index (χ), Zagreb Indices | Molecular branching and complexity. |

| Distance-Based | Wiener Index (W) | Molecular size and compactness. |

| Shape/Information-Based | Kappa Shape Indices (κ), Path/Walk Indices (PW5) | Molecular shape and proportions. |

| Composite Indices | Extended Topochemical Atom (ETA) Indices | Combines topological and electronic features. |

Molecular Dynamics Simulations and Conformational Landscape Exploration

The biological activity and physical properties of flexible molecules are heavily influenced by their three-dimensional structure and conformational preferences. This compound possesses two key rotational degrees of freedom: the orientation of the hydroxyl proton and the orientation of the methoxy group relative to the benzene ring. This flexibility gives rise to a complex conformational landscape.

A detailed investigation of the closely related parent molecule, 3-methoxyphenol , using high-resolution electronic spectroscopy combined with ab initio calculations, has characterized its conformational space. hhu.de The study identified four distinct planar conformers resulting from the different orientations of the -OH and -OCH3 groups. These conformers can be categorized based on the position of the substituent's key atoms relative to the benzene ring plane ("up" or "down"). The stability of these conformers is determined by a delicate balance of effects, including intramolecular hydrogen bonds and steric hindrance. hhu.de

For this compound, a similar set of four primary conformers is expected, arising from the rotation of the hydroxyl and methoxy groups. The introduction of the chlorine atom at the C2 position would further influence the relative energies and rotational barriers between these conformers due to both steric repulsion and electronic interactions (e.g., dipole-dipole interactions).

Molecular Dynamics (MD) simulations offer a powerful computational method to explore this conformational landscape over time. MD simulations model the atomic motions of a molecule by iteratively solving Newton's equations of motion, providing insight into the dynamic behavior, conformational stability, and intermolecular interactions of substituted phenols in various environments.

Table 3: Potential Conformational Isomers of this compound (based on 3-methoxyphenol)

| Conformer Type | Hydroxyl (-OH) Orientation | Methoxy (-OCH3) Orientation | Anticipated Influence of Chlorine Atom |

|---|---|---|---|

| I | cis | trans | Potential steric hindrance with the methoxy group. |

| II | cis | cis | Potential steric hindrance with both hydroxyl and methoxy groups. |

| III | trans | trans | Likely a stable conformer with minimal steric clash. |

| IV | trans | cis | Potential steric hindrance with the hydroxyl group. |

Note: 'cis' and 'trans' refer to the orientation of the H atom (of OH) or the CH3 group (of OCH3) relative to the adjacent substituent on the ring.

Solvent Effects Modeling (e.g., PCM, Onsager models)

Many chemical and biological processes occur in solution, where the surrounding solvent can significantly alter a molecule's properties and reactivity compared to the gas phase. Computational modeling of these solvent effects is crucial for accurate predictions. Implicit or continuum solvation models are a computationally efficient approach, representing the solvent as a continuous medium with a characteristic dielectric constant (ε) rather than as individual molecules. researchgate.net

The Polarizable Continuum Model (PCM) is a widely used and robust method for studying solvent effects. acs.org In the PCM framework, the solute molecule is placed within a cavity shaped to its molecular surface, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum representing the solvent. researchgate.net This approach can effectively model how solvents of different polarities influence molecular structure, conformer stability, and reaction energetics.

For substituted phenols, PCM calculations at the DFT level have been successfully used to study a range of solvent-dependent properties. acs.org Research on 2-substituted phenols has shown that solvent effects can alter the relative stability of different conformers and significantly impact properties like O-H bond dissociation enthalpies (BDEs). acs.org The model can account for how polar solvents stabilize charged or highly polar species, influencing acid-base equilibria and the energetics of radical formation. For example, the hindrance of solvent access by bulky ortho-substituents can be modeled, which in turn affects the solvation of the phenoxide ion and alters the molecule's acidity. canterbury.ac.nz By applying PCM or similar models (like the Onsager model), researchers can simulate the behavior of this compound in various environments, from nonpolar solvents like cyclohexane (B81311) to polar, protic solvents like water or methanol, providing critical insights that bridge the gap between theoretical gas-phase calculations and real-world solution chemistry. rsc.org

Reactivity and Chemical Transformations of 2 Chloro 3 Methoxyphenol

Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Chloro-3-methoxyphenol is the primary site for aromatic substitution reactions, with the regiochemical outcome—the position of attack by incoming reagents—being heavily influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. ucalgary.ca They donate electron density into the ring through resonance, particularly at the ortho and para positions relative to themselves. pressbooks.puborganicchemistrytutor.com Conversely, the chloro (-Cl) group is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons through resonance. pressbooks.pub

The combined influence of these groups on this compound directs incoming electrophiles to the positions most activated by the potent -OH and -OCH₃ groups. The available positions for substitution are C4, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and para to the methoxy group, making it highly activated and a likely site for substitution.

Position C4: This position is para to the hydroxyl group and ortho to the methoxy group, also rendering it strongly activated.

Position C5: This position is meta to both the hydroxyl and methoxy groups, making it the least electronically favored site for electrophilic attack.

Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of products, with substitution occurring predominantly at the C4 and C6 positions. Steric hindrance may influence the ratio of ortho to para products. researchgate.net

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This type of reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

This compound is poorly suited for SNAr reactions under standard conditions. The hydroxyl and methoxy groups are electron-donating, which enriches the benzene ring with electron density. This high electron density repels incoming nucleophiles, making the initial attack energetically unfavorable. ck12.org Consequently, displacing the chloro group via a traditional SNAr mechanism would require harsh reaction conditions, as the molecule lacks the necessary electronic activation. ck12.org While some modern methods allow for SNAr on electron-rich phenols, they often require radical mechanisms or specialized reagents. nih.govosti.gov

Functional Group Transformations of Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups on this compound can undergo various transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a nucleophilic phenoxide ion. This reactivity allows for several important derivatization reactions. nih.gov

Etherification: In the Williamson ether synthesis, the phenoxide ion reacts with an alkyl halide (e.g., iodomethane) in an SN2 reaction to form an ether.

Esterification: The phenol (B47542) can be converted to an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.govlibretexts.org This reaction transforms the hydroxyl group into an ester functionality.

Silylation: Reaction with silylating agents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), converts the hydroxyl group into a more stable and less polar tert-butyldimethylsilyl (TBDMS) ether, a common protecting group in organic synthesis. researchgate.net

| Reaction Type | Typical Reagent(s) | Product Functional Group |

|---|---|---|

| Etherification | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Ether (-OR) |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) |

| Silylation | Silyl Halide (e.g., TBDMSCl) or other silylating agents | Silyl Ether (-OSiR₃) |

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether and is generally less reactive than the phenolic hydroxyl group. Its most characteristic reaction is cleavage under strongly acidic conditions. youtube.com Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave the aryl-alkyl ether bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 mechanism). This process converts the methoxy group back into a hydroxyl group, yielding 2-chloro-1,3-dihydroxybenzene and methyl halide as products. libretexts.orglibretexts.org

Halogen Chemistry of the Chloro Substituent

The chloro substituent on the aromatic ring is relatively unreactive towards nucleophilic substitution, as discussed previously. However, it serves as an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions have become fundamental tools in modern organic synthesis.

Palladium-catalyzed reactions are particularly effective for the functionalization of aryl chlorides. uwindsor.ca Despite aryl chlorides being less reactive than the corresponding bromides or iodides, the development of specialized bulky and electron-rich phosphine ligands has enabled their efficient use. tandfonline.com

Common cross-coupling reactions involving the chloro group include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new carbon-carbon bond, creating a biaryl structure.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. acs.org

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, leading to an aniline derivative.

Dehalogenation Reactions

Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of aryl halides like this compound, this typically refers to hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This transformation is of significant interest in the detoxification of chlorinated organic pollutants.

General methods for the dehalogenation of aryl chlorides include catalytic hydrogenation, using a metal catalyst such as palladium or nickel, and a source of hydrogen. The reaction conditions, including catalyst, solvent, temperature, and pressure, can be tuned to achieve efficient dehalogenation. For chlorophenols, reductive dehalogenation can also be achieved using various reducing agents.

The reactivity of the C-Cl bond in this compound towards dehalogenation would be influenced by the electronic effects of the hydroxyl and methoxy substituents. Both are electron-donating groups, which generally decrease the reactivity of an aryl halide towards nucleophilic substitution but can influence its behavior in reductive processes.

Table 1: Examples of Catalytic Systems for Dehalogenation of Aryl Chlorides

| Catalyst | Hydrogen Source | Typical Substrates | Reference |

| Pd/C | H₂ gas | Chlorinated benzenes, PCBs | [General Knowledge] |

| Ni-Al alloy | H₂O or NaOH solution | Chlorophenols | [General Knowledge] |

| Rh complexes | H₂ gas | Chlorinated aromatic compounds | [General Knowledge] |

This table presents common catalytic systems for the dehalogenation of aryl chlorides, which are expected to be applicable to this compound.

Cross-Coupling Reactions (e.g., Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a substrate like this compound, the chlorine atom serves as a handle for these transformations, allowing for the introduction of various organic fragments.

The general mechanism of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (in the case of Suzuki reaction) or migratory insertion (in the case of Heck reaction), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.orgyonedalabs.com

The success of these reactions with aryl chlorides often depends on the electronic nature of the substrate and the choice of ligand on the palladium catalyst. researchgate.net Electron-rich aryl chlorides, like this compound, can be more challenging substrates for oxidative addition compared to their electron-deficient counterparts. libretexts.org Therefore, the use of electron-rich, bulky phosphine ligands is often required to facilitate the reaction. researchgate.net

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com This would lead to the formation of a biaryl compound.

Heck-Mizoroki Reaction: In a Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling of Aryl Chlorides

| Palladium Precursor | Ligand | Typical Reaction | Reference |

| Pd(OAc)₂ | SPhos | Suzuki, Buchwald-Hartwig | [General Knowledge] |

| Pd₂(dba)₃ | XPhos | Suzuki, Negishi | researchgate.net |

| PdCl₂(PPh₃)₂ | P(t-Bu)₃ | Heck, Sonogashira | [General Knowledge] |

This table provides examples of palladium precursors and ligands commonly employed for cross-coupling reactions involving aryl chlorides.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound would involve transformations of the phenolic hydroxyl group, the methoxy group, the aromatic ring, and the chloro substituent.

Oxidation Pathways: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of two electron-donating groups (OH and OCH₃) on the aromatic ring of this compound would make it particularly sensitive to oxidation.

Formation of Quinones: Mild oxidation could potentially lead to the formation of quinone-type structures, although the substitution pattern of this compound does not lend itself to the straightforward formation of simple benzoquinones.

Demethylation and Hydroxylation: More vigorous oxidation, for instance, in supercritical water, could lead to demethylation of the methoxy group to form a catechol derivative, or further hydroxylation of the aromatic ring. acs.org Studies on methoxyphenols have shown that phenol and hydroxyphenols are major products of decomposition in the absence of added oxygen. acs.org

Ring Opening: Under harsh oxidative conditions, such as with strong oxidizing agents or advanced oxidation processes, the aromatic ring can be cleaved, leading to the formation of smaller organic acids and eventually mineralization to CO₂, H₂O, and HCl.

Enzymatic Oxidation: Laccases, a class of enzymes, are known to degrade chlorophenols. nih.gov The degradation of this compound by such enzymes would likely proceed via the formation of phenoxy radicals, followed by polymerization or further oxidation.

Reduction Pathways: Reduction of this compound would primarily involve the chloro substituent.

Hydrodechlorination: As discussed in the dehalogenation section, the primary reduction pathway would be the replacement of the chlorine atom with a hydrogen atom to yield 3-methoxyphenol (B1666288). This can be achieved through catalytic hydrogenation.

Reduction of the Aromatic Ring: Under very forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring itself could be reduced to the corresponding substituted cyclohexanol.

Photochemical Reactivity and Stability

The photochemical reactivity of chlorophenols in the environment is a topic of considerable interest due to their potential for degradation under sunlight. nih.govresearchgate.net The photostability of this compound would be influenced by the absorption of UV light and subsequent chemical reactions.

The primary photochemical processes for chlorophenols in aqueous solution involve:

Photolysis: Direct absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-methoxyphenol.

Photooxidation: In the presence of oxygen and photosensitizers, reactive oxygen species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated. These species can then attack the aromatic ring of this compound.

Reaction with hydroxyl radicals can lead to the addition of OH groups to the ring, followed by dechlorination and ring-opening, ultimately leading to the degradation of the compound. nih.gov

The rate of photodegradation is influenced by factors such as pH, the presence of natural organic matter, and the concentration of oxidants. nih.gov

The methoxy and hydroxyl groups, being electron-donating, would activate the ring towards electrophilic attack by species like hydroxyl radicals, potentially influencing the rate and pathways of photodegradation compared to unsubstituted chlorophenol. The intrinsic photostability of a new drug substance is typically evaluated to ensure that light exposure does not cause unacceptable changes. bfarm.de

Table 3: Common Intermediates in the Photodegradation of Chlorophenols

| Intermediate Type | Example | Formation Pathway |

| Dechlorinated Phenol | 3-Methoxyphenol | Photolysis (C-Cl bond cleavage) |

| Hydroxylated Derivatives | Chloro-dihydroxy-methoxy-benzene | Attack by hydroxyl radicals |

| Ring-opened Products | Aliphatic carboxylic acids | Oxidative cleavage of the aromatic ring |

This table illustrates the types of intermediates that could be expected during the photochemical degradation of this compound, based on studies of related chlorophenols.

Advanced Analytical Methodologies for 2 Chloro 3 Methoxyphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a complex mixture. For chloromethoxyphenols and related compounds, gas and liquid chromatography are the most powerful and widely used separation techniques.